(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride
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Overview
Description
(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]oxazepine core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride typically involves the enantioselective hydrogenation of seven-membered cyclic imines. One efficient method includes using the [Ir(COD)Cl]2/(S)-Xyl-C3*-TunePhos complex as a catalyst in the presence of morpholine-HCl . This method achieves high enantioselectivity with up to 94% enantiomeric excess (ee).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic systems. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds share a similar oxazepine core but differ in their substituents and overall structure.
Quinazolinimines: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their ring fusion and functional groups.
Uniqueness
(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12ClN3O2 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
(3S)-3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C9H11N3O2.ClH/c1-12-8-7(3-2-4-11-8)14-5-6(10)9(12)13;/h2-4,6H,5,10H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
DNLDPHVSHAIUNI-RGMNGODLSA-N |
Isomeric SMILES |
CN1C(=O)[C@H](COC2=C1N=CC=C2)N.Cl |
Canonical SMILES |
CN1C(=O)C(COC2=C1N=CC=C2)N.Cl |
Origin of Product |
United States |
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